molecular formula C7H4BrFN2O4 B1447496 4-Bromo-2,6-dinitro-3-fluorotoluene CAS No. 1352395-34-6

4-Bromo-2,6-dinitro-3-fluorotoluene

Cat. No.: B1447496
CAS No.: 1352395-34-6
M. Wt: 279.02 g/mol
InChI Key: ZJBAUHXXUDSQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dinitro-3-fluorotoluene is a chemical compound that belongs to the family of nitroaromatic compounds. It is characterized by the presence of bromine, nitro, and fluorine substituents on a toluene ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dinitro-3-fluorotoluene typically involves nitration and halogenation reactions. One common method starts with the nitration of 3-fluorotoluene to introduce nitro groups at the 2 and 6 positions. This is followed by bromination to introduce the bromine atom at the 4 position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent for the bromination step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the hazardous nature of the reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dinitro-3-fluorotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide or other nucleophiles can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 4-bromo-2,6-diamino-3-fluorotoluene.

    Oxidation: Formation of 4-bromo-2,6-dinitro-3-fluorobenzoic acid.

Scientific Research Applications

4-Bromo-2,6-dinitro-3-fluorotoluene is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its biological activity.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dinitro-3-fluorotoluene involves its interaction with molecular targets through its nitro, bromo, and fluoro substituents. The nitro groups can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-fluorotoluene: Lacks the nitro groups, making it less reactive in certain substitution reactions.

    2,4,6-Trinitrotoluene (TNT): Contains three nitro groups but lacks halogen substituents, leading to different reactivity and applications.

    4-Bromo-2,6-dinitrotoluene: Similar structure but lacks the fluorine atom, affecting its chemical properties and reactivity.

Uniqueness

4-Bromo-2,6-dinitro-3-fluorotoluene is unique due to the combination of bromine, nitro, and fluorine substituents on the toluene ring. This unique combination imparts specific chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-bromo-2-fluoro-4-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBAUHXXUDSQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-dinitro-3-fluorotoluene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-dinitro-3-fluorotoluene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,6-dinitro-3-fluorotoluene
Reactant of Route 4
4-Bromo-2,6-dinitro-3-fluorotoluene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,6-dinitro-3-fluorotoluene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,6-dinitro-3-fluorotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.